molecular formula C22H27N3 B14919806 3-{[4-(3-phenylpropyl)piperazin-1-yl]methyl}-1H-indole

3-{[4-(3-phenylpropyl)piperazin-1-yl]methyl}-1H-indole

Cat. No.: B14919806
M. Wt: 333.5 g/mol
InChI Key: FBSGWYWDCQQCBK-UHFFFAOYSA-N
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Description

3-{[4-(3-Phenylpropyl)piperazino]methyl}-1H-indole is a complex organic compound that features both an indole and a piperazine moiety. Indole derivatives are known for their wide range of biological activities, while piperazine derivatives are commonly used in pharmaceuticals. This compound combines these two functional groups, making it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(3-Phenylpropyl)piperazino]methyl}-1H-indole typically involves multiple steps. One common method starts with the preparation of the indole moiety, which can be synthesized via Fischer indole synthesis. This involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .

The piperazine moiety can be introduced through a Mannich reaction, where formaldehyde and a secondary amine (in this case, piperazine) react with the indole derivative . The phenylpropyl group is then attached to the piperazine ring through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(3-Phenylpropyl)piperazino]methyl}-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

3-{[4-(3-Phenylpropyl)piperazino]methyl}-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[4-(3-Phenylpropyl)piperazino]methyl}-1H-indole involves its interaction with various molecular targets in the body. The indole moiety can interact with serotonin receptors, while the piperazine ring can modulate dopamine receptors. This dual interaction makes it a potential candidate for treating disorders like depression and schizophrenia .

Comparison with Similar Compounds

Similar Compounds

  • 3-{[4-(2-Phenylethyl)piperazino]methyl}-1H-indole
  • 3-{[4-(4-Phenylbutyl)piperazino]methyl}-1H-indole
  • 3-{[4-(3-Phenylpropyl)piperidino]methyl}-1H-indole

Uniqueness

What sets 3-{[4-(3-Phenylpropyl)piperazino]methyl}-1H-indole apart from similar compounds is its specific combination of the indole and piperazine moieties, which allows for unique interactions with multiple neurotransmitter receptors. This makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C22H27N3

Molecular Weight

333.5 g/mol

IUPAC Name

3-[[4-(3-phenylpropyl)piperazin-1-yl]methyl]-1H-indole

InChI

InChI=1S/C22H27N3/c1-2-7-19(8-3-1)9-6-12-24-13-15-25(16-14-24)18-20-17-23-22-11-5-4-10-21(20)22/h1-5,7-8,10-11,17,23H,6,9,12-16,18H2

InChI Key

FBSGWYWDCQQCBK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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